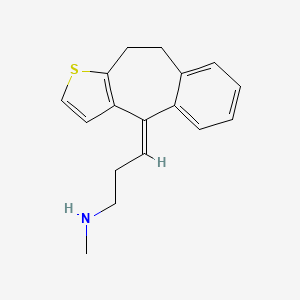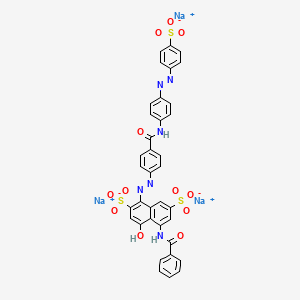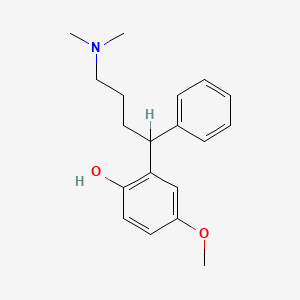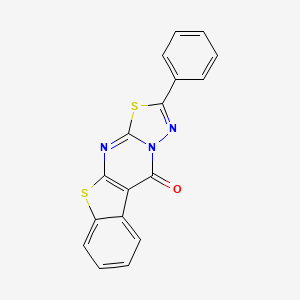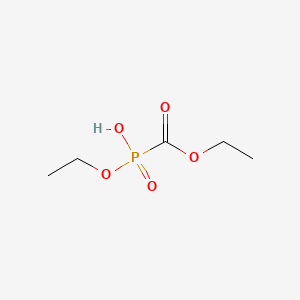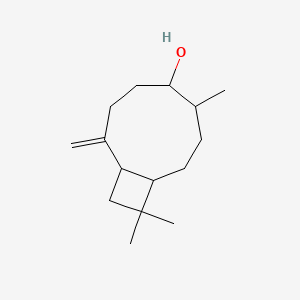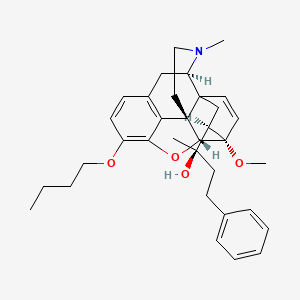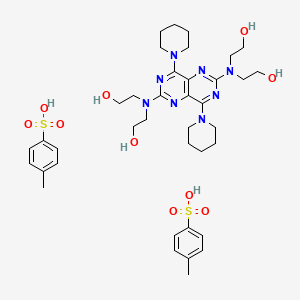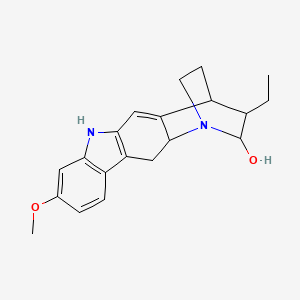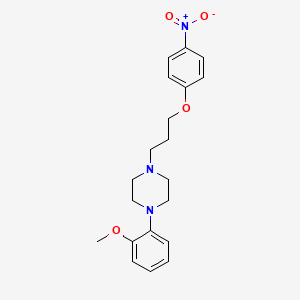
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is a complex organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive substances. The specific structure of this compound, with its methoxyphenyl and nitrophenoxy groups, suggests potential unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- typically involves multiple steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the reaction of piperazine with 2-methoxyphenyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Nitrophenoxypropyl Group: The final step involves the reaction of the intermediate compound with 3-(4-nitrophenoxy)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Methoxy Group: Formation of the corresponding aldehyde or carboxylic acid.
Substitution Reactions: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl and nitrophenoxy groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, widely used as an anthelmintic.
1-(2-Methoxyphenyl)piperazine: A simpler derivative with similar structural features.
4-(3-(4-Nitrophenoxy)propyl)piperazine: Another derivative with a different substitution pattern.
Uniqueness
Piperazine, 1-(2-methoxyphenyl)-4-(3-(4-nitrophenoxy)propyl)- is unique due to the combination of its methoxyphenyl and nitrophenoxy groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
84344-55-8 |
|---|---|
Formule moléculaire |
C20H25N3O4 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-[3-(4-nitrophenoxy)propyl]piperazine |
InChI |
InChI=1S/C20H25N3O4/c1-26-20-6-3-2-5-19(20)22-14-12-21(13-15-22)11-4-16-27-18-9-7-17(8-10-18)23(24)25/h2-3,5-10H,4,11-16H2,1H3 |
Clé InChI |
JBCLEFAVLCKJGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



